molecular formula C20H20N2O4S B13676616 Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate

Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate

Cat. No.: B13676616
M. Wt: 384.5 g/mol
InChI Key: SHCKWDNDMKWQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity . This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylate

InChI

InChI=1S/C20H20N2O4S/c1-4-25-16-9-8-13(11-17(16)26-5-2)19-22-15(12-27-19)18-14(20(23)24-3)7-6-10-21-18/h6-12H,4-5H2,1-3H3

InChI Key

SHCKWDNDMKWQDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=C(C=CC=N3)C(=O)OC)OCC

Origin of Product

United States

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